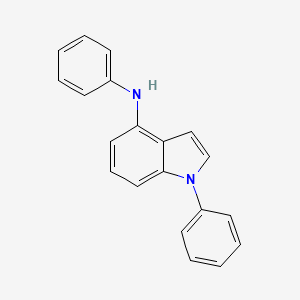

N,1-Diphenyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H16N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N,1-diphenylindol-4-amine |

InChI |

InChI=1S/C20H16N2/c1-3-8-16(9-4-1)21-19-12-7-13-20-18(19)14-15-22(20)17-10-5-2-6-11-17/h1-15,21H |

InChI Key |

SZLRIVFSQVYDLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Spectroscopic Characterization and Rigorous Structural Elucidation of N,1 Diphenyl 1h Indol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N,1-Diphenyl-1H-indol-4-amine, a combination of one-dimensional and two-dimensional NMR experiments has been employed to assign all proton and carbon resonances. researchgate.netresearchgate.netrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is particularly complex due to the presence of three phenyl rings and the indole (B1671886) core. Protons on the N-phenyl and 4-anilino rings, as well as those on the indole nucleus, exhibit characteristic multiplets. For instance, protons on a phenyl ring typically appear as multiplets in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants (J-values) allow for the differentiation of protons in ortho, meta, and para positions relative to the substituents. The amine proton (NH) often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.org

Table 1: Illustrative ¹H NMR Data for Phenyl and Indole Moieties

| Proton | Illustrative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 7.0 - 8.0 | m | - |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. Carbons in the aromatic rings typically resonate in the region of δ 110-150 ppm. The carbons directly attached to the nitrogen atoms (C-N) will have their resonances influenced by the electronegativity of the nitrogen. For example, the carbon atoms of the indole ring and the phenyl groups attached to the nitrogen atoms will have characteristic chemical shifts that aid in their assignment. rsc.orgamazonaws.com

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon | Illustrative Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| C-N (Indole) | 120 - 140 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments is utilized. researchgate.netresearchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system. This is particularly useful for tracing the connectivity of protons within each of the phenyl rings and the indole core. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal for each protonated carbon atom. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for connecting the different structural fragments of the molecule, such as linking the phenyl rings to the indole core and the amino group. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is instrumental in determining the three-dimensional structure and conformation of the molecule. For example, NOESY can show through-space interactions between protons on the different phenyl rings. science.gov

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved. researchgate.netresearchgate.netrsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. asianpubs.org

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. asianpubs.org

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings. asianpubs.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bonds typically appears in the 1250-1350 cm⁻¹ range. asianpubs.org

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: This table provides expected frequency ranges for the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint that confirms the compound's identity and sheds light on its chemical stability.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the this compound molecule, which in turn allows for the unambiguous determination of its elemental formula. acs.org Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are typically used for such measurements. rsc.orgresearchgate.net The molecular formula of this compound is C₂₀H₁₆N₂, corresponding to a calculated exact mass that can be verified by HRMS to a high degree of accuracy, typically within a few parts per million (ppm). evitachem.com This precise measurement distinguishes the compound from other isomers or molecules with the same nominal mass.

Table 1: Elemental Composition and Exact Mass of this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆N₂ |

| Elemental Composition | C: 84.48%, H: 5.67%, N: 9.85% |

| Calculated Monoisotopic Mass | 284.1313 g/mol |

| Nominal Mass | 284 g/mol |

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of this compound. In a typical experiment, the protonated molecular ion, [M+H]⁺ (m/z ≈ 285), is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The stability of the aromatic rings means the molecular ion peak is expected to be strong. libretexts.org

The fragmentation of this compound is dictated by its constituent functional groups: the indole core, the N1-phenyl group, and the N4-phenylamino substituent. Key fragmentation mechanisms for amines and aromatic systems include α-cleavage and the loss of stable neutral molecules or radicals. libretexts.orgmiamioh.edulibretexts.org

A primary fragmentation event would likely involve the cleavage of the C-N or N-C bonds. For instance, α-cleavage adjacent to the amine nitrogen is a common pathway for amines. libretexts.org The loss of a phenyl radical (•C₆H₅) from the N1 position or the exocyclic amine is a plausible route, given the stability of the resulting cation. Another significant fragmentation could be the cleavage at the C4-N bond of the indole ring. In similar fused nitrogen-containing heterocyclic systems, cross-ring cleavages are also observed, which can lead to a variety of smaller fragment ions. nih.gov The analysis of these pathways is crucial for confirming the connectivity of the different parts of the molecule.

Table 2: Proposed Key Fragmentation Data for this compound from MS/MS Analysis

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 285.1 | 208.1 | 77.0 (C₆H₅) | [M+H - C₆H₅]⁺ |

| 285.1 | 192.1 | 93.0 (C₆H₅NH₂) | [M+H - C₆H₅NH₂]⁺ |

| 285.1 | 180.1 | 105.0 (C₇H₇N) | [C₁₃H₁₀N]⁺ (Carbazole cation) |

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for a crystalline solid. nih.gov This technique allows for the precise determination of atomic coordinates within the crystal lattice, from which molecular conformation, bond lengths, bond angles, and intermolecular interactions can be accurately analyzed. mdpi.comresearchgate.net

This compound is an achiral molecule. An XRD analysis would reveal its preferred conformation in the solid state. The core indole ring system is expected to be essentially planar. researchgate.net However, due to steric hindrance between the phenyl groups and the indole core, the two phenyl rings are anticipated to be significantly twisted out of the indole plane. The dihedral angles between the mean plane of the indole system and the planes of the N1-phenyl and N4-phenylamino rings are key conformational parameters. In similar structures with pendant phenyl rings on heterocyclic systems, these dihedral angles can range from 50° to 90°. researchgate.net

XRD analysis yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net These geometric parameters can be compared with standard values for similar chemical environments to identify any structural strain or unusual electronic effects. nih.gov The bond lengths within the aromatic rings are expected to be in the typical range for sp²-hybridized carbons, while the C-N bond lengths will reflect their specific single or partial double bond character. The geometry around the exocyclic nitrogen atom (N4) would confirm its hybridization state.

Table 3: Expected Bond Parameters for this compound from XRD

| Parameter | Bond/Atoms | Expected Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | ~1.38 - 1.40 Å |

| C-N (indole ring) | ~1.37 - 1.38 Å | |

| C-N (exocyclic amine) | ~1.39 - 1.42 Å | |

| N-H (amine) | ~0.86 - 0.90 Å | |

| Bond Angle (°) | C-N-C (at N1) | ~125 - 129° |

| C-N-H (at N4) | ~118 - 122° |

| Torsion Angle (°) | C-C-N-C (Indole-N-Phenyl) | Defines the twist of the phenyl groups relative to the indole core |

The supramolecular architecture of this compound in the solid state is governed by a combination of intermolecular forces. researchgate.net The secondary amine group (-NH-) at the 4-position is a hydrogen bond donor, while the nitrogen atom of the indole ring can act as a hydrogen bond acceptor. This facilitates the formation of intermolecular N-H···N hydrogen bonds, which are a common and influential interaction in organizing related nitrogen-containing heterocyclic structures into chains or dimers. researchgate.netresearchgate.netresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For an aromatic heterocyclic system such as this compound, the UV-Vis spectrum is dictated by the absorption of ultraviolet and visible light, which excites electrons from lower energy molecular orbitals to higher energy ones. The electronic structure of this compound, featuring an indole core, a phenyl group on the indole nitrogen, and a phenylamino (B1219803) group at the 4-position, gives rise to a complex and informative absorption spectrum.

The principal electronic transitions observed in molecules like this compound are π-π* and n-π* transitions. The indole ring system, along with the two phenyl rings, contains an extensive network of conjugated π-electrons. The absorption bands arising from π-π* transitions are typically intense and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound, involving the indole nucleus and the attached phenyl groups, is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to simpler aromatic systems like benzene (B151609) or indole itself. For instance, diphenylamine (B1679370) exhibits its main absorption maximum at approximately 282 nm. cdnsciencepub.com

The nitrogen atom of the amino group at the 4-position possesses a lone pair of non-bonding electrons (n electrons). The excitation of one of these electrons to a π* antibonding orbital results in an n-π* transition. These transitions are generally of lower intensity compared to π-π* transitions.

Furthermore, the structure of this compound facilitates intramolecular charge transfer (ICT). The diphenylamino group acts as a potent electron-donating group (donor), while the indole nucleus can function as the electron-accepting moiety (acceptor). This donor-acceptor architecture can lead to the appearance of a distinct ICT band in the UV-Vis spectrum, often at longer wavelengths and sensitive to solvent polarity. In similar donor-π-acceptor systems, these ICT bands are well-documented. For example, diphenylamine-substituted 1,3,4-oxadiazole (B1194373) derivatives exhibit absorption maxima around 290 nm and 385 nm, with the longer wavelength band being attributed to ICT. rsc.orgrsc.org

Detailed research on analogous compounds, such as certain 7-(indol-2-yl)TAPs, has identified short-range charge-transfer (¹SRCT) transitions from the indole to an adjacent moiety at around 380 nm, and long-range charge-transfer (¹LRCT) transitions from a distal diphenylamino group at approximately 440 nm. While not directly applicable to this compound, these findings illustrate the types of transitions that can be anticipated in complex indole derivatives with multiple aromatic and amino functionalities.

The specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound would be experimentally determined and are influenced by factors such as the solvent used, due to solvatochromic effects, especially on the ICT bands. A hypothetical representation of the expected electronic transitions and their typical absorption regions based on related structures is provided in the table below.

| Type of Transition | Involved Orbitals | Typical Wavelength Range (nm) for Related Chromophores | Expected Intensity |

| π → π | π bonding to π antibonding | 200 - 400 | High |

| n → π | n non-bonding to π antibonding | 300 - 500 | Low to Medium |

| Intramolecular Charge Transfer (ICT) | Donor MO to Acceptor MO | 350 - 500+ | Medium to High |

Theoretical and Computational Investigations of N,1 Diphenyl 1h Indol 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net This approach allows for the detailed analysis of a molecule's geometry, electronic orbitals, and reactivity, providing insights that are complementary to experimental findings. For N,1-Diphenyl-1H-indol-4-amine, DFT calculations offer a molecular-level understanding of its characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The optimized structure is crucial as it forms the basis for all subsequent property calculations. tandfonline.com

Conformational analysis further explores the energy landscape of the molecule by examining different spatial orientations of its flexible parts, such as the rotation around single bonds. The phenyl rings attached to the indole (B1671886) nitrogen and the amine group can rotate, leading to various conformers with different energies. Understanding the conformational energy landscape helps identify the most likely shapes the molecule will adopt and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. researchgate.net Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. bohrium.com For this compound, the spatial distribution of the HOMO is often spread across the indole ring and the amine group, indicating these are the primary sites for electron donation. The LUMO, on the other hand, might be localized on the phenyl rings, suggesting these are the regions most susceptible to accepting electrons.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.detandfonline.com The MEP map uses a color-coded scheme to represent different potential values on the electron density surface. tandfonline.com

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus attractive to electrophiles. nih.gov Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Intermediate potentials are often shown in green or yellow. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amine group and potentially on the indole ring, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the amine group and the phenyl rings might show positive potential.

Prediction of Vibrational Spectra (FTIR, Raman) for Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and the accuracy of the computational model. nih.gov

The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms within the this compound molecule. For instance, characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H stretching can be identified. Discrepancies between the calculated and experimental spectra are often resolved by applying a scaling factor to the computed frequencies. researchgate.net

| Vibrational Mode | Calculated (DFT) | Experimental (FTIR/Raman) |

|---|---|---|

| N-H Stretch | ||

| Aromatic C-H Stretch | ||

| C-N Stretch |

Calculation of Thermochemical Parameters (e.g., Heats of Formation using Isodesmic Reactions)

DFT calculations can be used to determine various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which provide insights into the thermal stability and reaction energetics of a molecule. tandfonline.com The heat of formation (ΔHf°), a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states, is a particularly important parameter.

A common and accurate method for calculating heats of formation is through the use of isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing appropriate reference molecules with well-established experimental heats of formation, the heat of formation for the target molecule, in this case, this compound, can be calculated with high accuracy.

Time-Dependent DFT (TDDFT) for Electronic Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption and emission spectra (e.g., UV-Vis and fluorescence). nih.govresearchgate.net TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. nih.gov

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron distribution. researchgate.net A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S): As the reciprocal of chemical hardness (S = 1/η), softness indicates how easily a molecule can undergo a change in its electron configuration. researchgate.net A higher softness value suggests higher reactivity. nih.gov

Electronegativity (χ): This measures the power of a molecule to attract electrons. researchgate.net

Chemical Potential (μ): This is related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ). researchgate.net

Electrophilicity Index (ω): This global descriptor measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.netresearchgate.net It is a useful indicator of a molecule's ability to act as an electrophile.

The values for these descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following equations, based on Koopman's theorem researchgate.net:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) ≈ (I - A) / 2

Electronegativity (χ) ≈ (I + A) / 2

Electrophilicity Index (ω) ≈ μ2 / (2η) = χ2 / (2η)

Illustrative Data Table for Global Reactivity Descriptors of an Indole Derivative: This table presents hypothetical data for a molecule structurally similar to this compound, as specific literature values are not available. The data is based on typical values found for related organic compounds in computational studies.

| Descriptor | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -5.25 | eV |

| LUMO Energy | ELUMO | -1.65 | eV |

| Energy Gap | ΔE | 3.60 | eV |

| Ionization Potential | I | 5.25 | eV |

| Electron Affinity | A | 1.65 | eV |

| Chemical Hardness | η | 1.80 | eV |

| Chemical Softness | S | 0.56 | eV-1 |

| Electronegativity | χ | 3.45 | eV |

| Chemical Potential | μ | -3.45 | eV |

| Electrophilicity Index | ω | 3.30 | eV |

Advanced Computational Methodologies

To investigate complex molecular systems like this compound, especially in biological or condensed-phase environments, advanced computational methods are employed.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM)

Hybrid QM/MM methods are powerful tools for studying large molecular systems where a specific region requires high-accuracy quantum mechanical treatment, while the rest of the system can be described with less computationally expensive molecular mechanics force fields. researchgate.net The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. acs.org

In the context of this compound, if its interaction with a biological target like an enzyme were to be studied, the ONIOM method could be applied as follows:

The QM region (high layer): This would typically include the this compound molecule and the key amino acid residues of the enzyme's active site that directly interact with it. This region is treated with a high level of theory (e.g., DFT) to accurately describe electronic effects, bond breaking/formation, and charge transfer.

The MM region (low layer): The remainder of the protein and the surrounding solvent molecules would be treated using a molecular mechanics force field. This approach allows for the inclusion of the environmental effects on the QM region without incurring the prohibitive computational cost of a full QM calculation on the entire system. researchgate.net

The ONIOM method uses an extrapolative scheme to combine the energies and properties calculated for the different layers, providing a comprehensive and computationally efficient model of the system. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational flexibility, solvent effects, and thermodynamic properties of a molecule like this compound.

Applications of MD simulations for this compound would include:

Conformational Analysis: The diphenyl and amine substituents on the indole core can lead to a variety of possible low-energy conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Binding to Biological Targets: When combined with docking studies, MD simulations can be used to assess the stability of the predicted binding pose of this compound to a receptor. The simulation can reveal how the ligand and receptor adapt to each other over time and can be used to calculate binding free energies. nih.gov

Computational Studies of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, characterize transient species like transition states, and predict the selectivity of reactions.

Transition State Characterization for Elementary Reaction Steps

A transition state (TS) is a high-energy, transient configuration of a reacting system along the reaction coordinate. Identifying and characterizing the TS is crucial for understanding the kinetics and mechanism of a chemical reaction. nih.gov Computational methods can be used to locate the TS geometry and calculate its energy.

For a potential reaction involving this compound, such as an electrophilic aromatic substitution or a reaction at the amine group evitachem.com, computational chemists would:

Propose a reaction pathway: Based on chemical intuition, a plausible mechanism is hypothesized.

Locate the transition state structure: Using specialized algorithms, the geometry of the TS is optimized on the potential energy surface.

Frequency analysis: A frequency calculation is performed on the optimized TS structure. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculate the activation energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Reaction Mechanism Elucidation

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, computational chemistry can provide a detailed elucidation of the reaction mechanism. researchgate.net For this compound, this could involve studying reactions such as N-alkylation or C-C coupling reactions, which are common for indole derivatives. rsc.org

Illustrative Reaction Coordinate Diagram: This is a generic representation of a two-step reaction mechanism that could be studied computationally for a molecule like this compound.

A computational study would aim to determine the energies of all stationary points on the potential energy surface. For instance, in a hypothetical reaction, the study might reveal the relative energies of reactants, a transition state (TS1), a reactive intermediate, a second transition state (TS2), and the final products. This information helps in determining the rate-determining step of the reaction and predicting the major products. DFT calculations are often employed for this purpose. nih.gov

Chemical Reactivity and Transformation Studies of N,1 Diphenyl 1h Indol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The position of substitution is governed by the electronic and steric influences of the existing substituents.

The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position, as this allows the intermediate cation to be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com However, the presence of substituents can significantly alter this preference.

The N1-phenyl group is generally considered to be electron-withdrawing by induction, which can deactivate the indole ring towards electrophilic attack. Its steric bulk can also hinder substitution at the C2 and C7 positions.

The C4-amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the indole ring. This activating effect strongly directs incoming electrophiles to the ortho (C5) and para (C7) positions of the benzene portion of the indole nucleus. Studies on related 4-aminoindoles have shown that the amino group can indeed direct functionalization to the C5 and C7 positions. nih.govacs.org For instance, Friedel-Crafts alkylation of 4-hydroxyindoles, which have similar activating properties to 4-aminoindoles, can lead to substitution at the C5 position. nih.gov Furthermore, the presence of a directing group at the C4 position has been utilized to achieve regioselective alkylation at the C7 position. nih.govacs.org

The interplay between the deactivating N1-phenyl group and the activating C4-amino group, along with steric hindrance, determines the ultimate regioselectivity of electrophilic aromatic substitution on N,1-Diphenyl-1H-indol-4-amine. While the C3 position remains a potential site for reaction, the strong directing effect of the C4-amino group makes C5 and C7 prime targets for electrophilic attack.

Detailed experimental data on the specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, based on the general reactivity of substituted indoles, the following outcomes can be anticipated.

Halogenation: The halogenation of indoles is a common transformation. Given the activating nature of the C4-amino group, halogenation of this compound would be expected to occur readily, likely at the C5 or C7 positions.

Nitration: Nitration of indoles can be complex due to the sensitivity of the indole ring to oxidative conditions. Nitration of 1,2-diphenylindole has been shown to yield the 3-nitroso-indole. rsc.org For this compound, the reaction would need to be conducted under carefully controlled, mild conditions to avoid degradation. The C4-amino group would likely direct the nitro group to the C5 or C7 position. In a study on the nitration of 2-methyl-5-methoxyindole, a 4:1 regioselectivity for nitration at the 4-position over the 6-position was observed, highlighting the influence of substituents on the regiochemical outcome. nih.gov

Sulfonation: Sulfonation of indoles can also be challenging. For 1,2-diphenylindole, sulfonation is reported to proceed via a cyclic transition state after C3 protonation, leading to substitution at the C5 position. A similar pathway could be envisioned for this compound, suggesting that sulfonation might occur at the C5 position.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. kemdikbud.go.id Formylation of 2,3-diphenyl-5-bromo-1H-indole has been reported to occur at the C6 position, demonstrating that the substitution pattern heavily influences the site of formylation. scispace.comrroij.com For this compound, formylation would be anticipated to occur at an activated position, likely C5 or C7, under the direction of the C4-amino group. A study on the Vilsmeier-Haack formylation of 3-aryl-4,6-dimethoxyindoles showed exclusive formylation at the C7 position. kemdikbud.go.id

A summary of expected products for electrophilic aromatic substitution on a generic 4-amino-1-phenylindole is presented below.

| Reaction | Reagents | Expected Major Product(s) |

| Halogenation | X₂, e.g., Br₂ | 5-Halo and/or 7-Halo derivative |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro and/or 7-Nitro derivative |

| Sulfonation | SO₃/Pyridine (B92270) | 5-Sulfonic acid derivative |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) | 5-Formyl and/or 7-Formyl derivative |

Reactions Involving the Amino Functionality at C4

The primary amino group at the C4 position is a versatile functional handle that can participate in a variety of chemical transformations.

The lone pair of electrons on the amine nitrogen makes it nucleophilic and susceptible to reaction with various electrophiles.

Acylation: The C4-amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction would yield the corresponding N-acylaminoindole derivative. The synthesis of various amide derivatives from aromatic amines is a well-established process. mdpi.com

Sulfonylation: Similarly, sulfonylation of the C4-amino group can be achieved by treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This would result in the formation of a sulfonamide. The synthesis of sulfonamides from amines is a common transformation in organic chemistry. researchgate.netsigmaaldrich.com

Alkylation: N-alkylation of the C4-amino group can be accomplished using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. nih.gov To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone can be employed. This involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine.

A table summarizing these transformations is provided below.

| Reaction | Reagent(s) | Product Type |

| Acylation | R-COCl, Base | N-Acylaminoindole |

| Sulfonylation | R-SO₂Cl, Base | N-Sulfonylaminoindole |

| Alkylation | R-X or R-CHO/Reducing Agent | N-Alkyl or N,N-Dialkylaminoindole |

Oxidative Transformations: Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. These reactions are often complex and can be difficult to control.

Reductive Transformations: The amino group itself is already in a reduced state. Reductive transformations would typically apply to derivatives of the amino group, such as a nitro group, which could be reduced to an amine. If, for instance, a nitro group were introduced at the C5 or C7 position, it could subsequently be reduced to a second amino group on the indole ring.

The primary amino group at C4 can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. researchgate.netresearchgate.net The formation of Schiff bases is a reversible process. libretexts.org

The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) would yield the corresponding N-(1-phenyl-1H-indol-4-yl)imine. These imine derivatives can be stable compounds and serve as versatile intermediates for further synthetic modifications. The synthesis of various Schiff bases from aromatic amines and carbonyl compounds is a well-established and widely used reaction in organic synthesis. nih.govuobaghdad.edu.iq

A generalized reaction scheme is shown below:

This compound + R-C(=O)-R' ⇌ N-(1-phenyl-1H-indol-4-yl)imine + H₂O

Cycloaddition Reactions of the Indole Ring System

The indole core, while aromatic, can participate in cycloaddition reactions, particularly under conditions that disrupt its aromaticity or when suitably activated. These reactions provide powerful methods for the construction of complex polycyclic structures. Although specific studies on this compound are not extensively documented in this context, the general reactivity of indole rings in cycloadditions serves as a predictive framework.

One of the most common types of cycloaddition reactions involving indoles is the [3+2] cycloaddition, often with azomethine ylides. mdpi.com These reactions are a cornerstone in the synthesis of pyrrolidine-containing spiro-indole scaffolds, which are of significant interest in medicinal chemistry. For instance, the reaction of an indole derivative with an azomethine ylide, typically generated in situ from an α-amino acid and an aldehyde or ketone, can lead to the formation of a spiro-fused polycyclic system. mdpi.com The reaction proceeds through a concerted mechanism, and the regioselectivity and stereoselectivity are often high.

Another important class of cycloaddition is the [4+2] or Diels-Alder reaction. While the indole ring itself is not a typical diene or dienophile, derivatives can be tailored to participate in such reactions. For example, spiroindolenines, which can be considered cyclic imines, have been shown to undergo aza-Diels-Alder reactions with electron-rich dienes like Danishefsky's diene in the presence of a Lewis acid catalyst such as ytterbium triflate. researchgate.net This approach leads to the synthesis of tetrahydropyrido[1,2-a]spiroindolinones. researchgate.net

The table below summarizes potential cycloaddition reactions based on the general reactivity of the indole scaffold.

| Reaction Type | Reactants | Typical Conditions | Product Type |

| [3+2] Cycloaddition | Azomethine Ylide | In situ generation from α-amino acid and aldehyde/ketone | Spiro-fused Pyrrolidine-Indole |

| [4+2] Aza-Diels-Alder | Spiroindolenine derivative, Electron-rich diene | Lewis Acid (e.g., Ytterbium triflate) | Tetrahydropyrido[1,2-a]spiroindolinone |

| [3+2] Cycloaddition | Nitrile Oxides | - | Isoxazoline-fused indoles |

| [2+2] Photocycloaddition | Alkenes | UV irradiation | Cyclobutane-fused indoles |

This table presents potential reactions based on the known reactivity of the indole ring system. Specific experimental data for this compound is limited in the public domain.

Functional Group Interconversions on the Phenyl Substituents

The two phenyl rings in this compound, one attached to the indole nitrogen (N1-phenyl) and the other to the 4-amino group (N4-phenyl), are susceptible to a variety of functional group interconversions. These transformations are standard in organic synthesis and allow for the modification of the compound's properties by introducing different substituents. imperial.ac.uk

Electrophilic aromatic substitution is a key reaction type for phenyl rings. Depending on the existing substituents and reaction conditions, various functional groups can be introduced. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to nitro-substituted phenyl rings. Subsequent reduction of the nitro group, for instance, through catalytic hydrogenation, would yield an amino group, which can be further modified. imperial.ac.uk

Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid or in a suitable solvent like acetic acid. nih.gov The resulting aryl bromides are versatile intermediates for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. researchgate.net

Furthermore, functional groups already present on the phenyl rings can be interconverted. For instance, a hydroxyl group can be converted into a methoxy (B1213986) group via Williamson ether synthesis using an alkyl halide and a base. nih.gov Conversely, a methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide or pyridine hydrochloride. nih.gov

The table below outlines some common functional group interconversions that could be applied to the phenyl rings of this compound.

| Transformation | Reagents and Conditions | Initial Functional Group | Resulting Functional Group |

| Nitration | HNO₃, H₂SO₄ | -H | -NO₂ |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | -NO₂ | -NH₂ |

| Bromination | Br₂, FeBr₃ or Acetic Acid | -H | -Br |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | -Br | -Aryl |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | -OH | -O-Alkyl |

| Demethylation | BBr₃ or Pyridine HCl | -OCH₃ | -OH |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -H | -C(O)R |

This table illustrates general functional group interconversions applicable to phenyl rings. The specific outcomes for this compound would depend on the precise reaction conditions and the directing effects of the existing substituents.

Derivatization Strategies for N,1 Diphenyl 1h Indol 4 Amine Analogues

Systematic Structural Modifications at the Indole (B1671886) N1 Position

One common strategy involves the introduction of various aryl and alkyl substituents. For instance, the N1-phenyl group of the parent compound, N,1-diphenyl-1H-indol-4-amine, is a key feature. The synthesis of analogues often involves the N-arylation of a suitable indole precursor. nih.gov Research has shown that substituting the N1-phenyl ring with different groups can modulate biological activity. For example, in related indole structures, the introduction of electron-donating or electron-withdrawing groups on the N1-phenyl ring has been explored to understand structure-activity relationships (SAR). acs.org

Furthermore, the replacement of the phenyl group with other aromatic or heterocyclic rings can lead to novel compounds with distinct properties. The use of different substituted phenylhydrazines in the Fischer indole synthesis is a classic method to introduce diversity at the N1 position from the outset of the synthetic sequence. wikipedia.org Additionally, modern cross-coupling reactions provide a versatile toolkit for attaching a wide array of substituents to the indole nitrogen.

Studies on related 2,3-disubstituted indoles have demonstrated that N-alkylation is also a viable strategy. acs.org The introduction of N-methyl and N-benzyl groups has been successfully achieved, yielding the corresponding N-protected indole derivatives. acs.org This highlights the potential for creating a variety of N1-substituted analogues of this compound.

| Modification Strategy | Example Substituent | Potential Impact | Reference |

| N-Arylation | Substituted Phenyls | Modulate electronic properties and steric bulk | nih.govacs.org |

| N-Alkylation | Methyl, Benzyl | Increase lipophilicity and alter conformation | acs.org |

| Heterocyclic Substitution | Pyridyl, Thienyl | Introduce new hydrogen bonding sites and polarity | nih.gov |

Functionalization of the N-Phenyl Moiety of the 4-Amine Group

The N-phenyl group attached to the 4-amino functionality is another critical area for derivatization. Modifications here can directly influence the molecule's interaction with the binding pocket of a target protein. Reductive amination is a key reaction for introducing this moiety. mdpi.comrjptonline.org

A study focused on synthesizing derivatives of a related compound, 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), by reacting 1,2-Diphenyl-1H-indole-3-carbaldehyde with various primary and secondary amines. mdpi.com This approach led to the creation of a library of compounds with diverse substituents on the amine nitrogen. For example, reactions with cyclopropanamine, aniline (B41778), pyridin-2-amine, and diphenylamine (B1679370) yielded the corresponding N-substituted derivatives. mdpi.com

The electronic nature of the substituents on the N-phenyl ring can be systematically varied. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can provide valuable insights into the electronic requirements for optimal activity. The synthesis of such analogues often involves coupling the 4-aminoindole (B1269813) core with appropriately substituted phenyl derivatives.

| Derivative | Starting Materials | Yield | Reference |

| N-((1,2-Diphenyl-1H-indol-3-yl)methyl)cyclopropanamine | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Cyclopropanamine | 34% | mdpi.com |

| N-((1,2-Diphenyl-1H-indol-3-yl)methyl)aniline | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Aniline | 43% | mdpi.com |

| N-((1,2-Diphenyl-1H-indol-3-yl)methyl)pyridin-2-amine | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Pyridin-2-amine | 38% | mdpi.com |

| N-((1,2-Diphenyl-1H-indol-3-yl)methyl)-N-phenylaniline | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Diphenylamine | 55% | mdpi.com |

Introduction of Additional Substituents on the Indole Carbocyclic Ring

The carbocyclic ring of the indole nucleus, specifically positions 5, 6, and 7, provides further opportunities for structural diversification. google.com Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, although the reactivity of the pyrrole (B145914) ring often necessitates protection of the N1, C2, and C3 positions. wikipedia.org

In a study on 2-phenyl-1H-indoles, various substituents such as hydrogen, fluorine, chlorine, methyl, and methoxy (B1213986) were introduced at the C5 position. researchgate.net This was achieved by using appropriately substituted phenylhydrazines in the Fischer indole synthesis. researchgate.net The resulting analogues allowed for a systematic investigation of the effect of these substituents on biological activity. researchgate.net

Similarly, modifications at other positions of the carbocyclic ring are synthetically accessible. For instance, the synthesis of 3,5-, 3,6-, and 3,7-diaminoindoles from the corresponding nitroindoles has been reported, showcasing the feasibility of introducing functional groups at these positions. acs.org These dinitro or diamino derivatives can serve as versatile intermediates for further elaboration. The choice of substituents can influence properties such as solubility, metabolic stability, and target-binding affinity.

| Position | Substituent | Synthetic Strategy | Reference |

| C5 | F, Cl, Me, OMe | Fischer indole synthesis with substituted phenylhydrazines | researchgate.net |

| C4, C5, C6, C7 | NO₂, NH₂ | Nitration followed by reduction | acs.org |

| C6 | Alkyl groups | Friedel-Crafts-type nucleophilic addition | acs.org |

Synthesis of Diverse Analogue Libraries

The generation of diverse analogue libraries is a cornerstone of modern drug discovery. This is often achieved through combinatorial chemistry and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple building blocks. dovepress.com

The Ugi four-component reaction (4-CR) is a powerful tool for creating molecular diversity. dovepress.com By varying the four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—a vast number of different products can be synthesized. This strategy can be adapted for the synthesis of indole-based libraries. For instance, an indole-derived aldehyde or amine could be used as one of the components in an Ugi reaction to generate a library of complex indole derivatives.

Sequential reaction strategies, combining MCRs with other transformations like cyclizations, can further expand the chemical space explored. dovepress.com For example, a sequential Ugi reaction followed by a palladium-catalyzed cyclization has been used to synthesize fused tetracyclic quinolines. dovepress.com Similar strategies could be envisioned for the construction of complex indole-based scaffolds.

The synthesis of libraries of "push-pull" olefins and other heterocyclic systems through amine-catalyzed condensation reactions also highlights the potential for generating diverse molecular architectures. dovepress.com By applying these high-throughput synthesis methodologies, researchers can efficiently generate large libraries of this compound analogues for biological screening, accelerating the identification of lead compounds with desired therapeutic properties.

Structure Property Relationships of N,1 Diphenyl 1h Indol 4 Amine and Its Derivatives

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic signatures of N,1-Diphenyl-1H-indol-4-amine are a direct reflection of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of its atomic connectivity and chemical environment.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra are particularly informative. The proton NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) core and the two phenyl rings. The NH proton of the indole ring in similar structures typically appears as a broad singlet in the downfield region of the spectrum. researchgate.net The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the anisotropic effects of the adjacent rings. Protons on the phenyl ring attached to the nitrogen at position 1 will experience different electronic effects compared to those on the phenyl ring of the 4-amino group.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole Protons | 6.5 - 7.6 | 100 - 140 |

| N-Phenyl Protons | 7.2 - 7.8 | 120 - 145 |

| 4-Aminophenyl Protons | 6.8 - 7.5 | 115 - 150 |

| Amine Proton (NH) | 4.5 - 5.5 (broad) | N/A |

Note: These are estimated values and can vary based on solvent and experimental conditions.

IR Spectroscopy and Mass Spectrometry: The IR spectrum would be characterized by N-H stretching vibrations for the secondary amine, C-N stretching bands, and aromatic C-H and C=C stretching frequencies. Mass spectrometry would show a distinct molecular ion peak corresponding to the compound's molecular weight, and the fragmentation pattern would offer further clues about its structure, likely showing fragments corresponding to the loss of phenyl or amino groups.

Influence of Substituents on Electronic Properties (e.g., Absorption/Emission Maxima, Dipole Moments)

The electronic properties of this compound, particularly its absorption and emission of light, are highly sensitive to the presence of substituent groups on its aromatic rings. The core structure possesses an extended π-conjugated system, making it a chromophore. The 4-amino group acts as a potent electron-donating group (EDG), significantly influencing the electronic transitions within the molecule.

Studies on various 4-substituted indoles have demonstrated that the nature of the substituent at the 4-position has a profound effect on the absorption and emission wavelengths. nih.gov An electron-withdrawing group (EWG) at this position generally leads to a red-shift (bathochromic shift) in the absorption and emission maxima, while an EDG tends to cause a blue-shift (hypsochromic shift). nih.gov

In this compound, the amino group at the 4-position strongly enhances the electron density of the indole ring. The introduction of further substituents on either of the phenyl rings would modulate these properties. An EWG (like -NO₂ or -CN) on the 4-aminophenyl ring would create a push-pull system, likely enhancing intramolecular charge transfer (ICT) upon photoexcitation. This would lead to a significant red-shift in fluorescence emission and an increase in the Stokes shift. mdpi.com Conversely, adding an EDG (like -OCH₃ or -N(CH₃)₂) would further increase the electron density, potentially leading to a blue-shift unless it extends the conjugation.

The dipole moment of the molecule is also highly dependent on its substitution pattern. Asymmetrical substitution with strong EDGs and EWGs would lead to a larger ground-state dipole moment and an even larger excited-state dipole moment due to ICT.

Illustrative Effects of Substituents on Photophysical Properties:

| Compound | Substituent (X) on 4-aminophenyl ring | Expected λabs (nm) | Expected λem (nm) | Expected Dipole Moment |

| This compound | -H | Baseline | Baseline | Moderate |

| Derivative A | -OCH₃ (EDG) | Shift to shorter λ | Shift to shorter λ | Slightly Increased |

| Derivative B | -NO₂ (EWG) | Shift to longer λ | Shift to longer λ | Significantly Increased |

Note: This table illustrates general trends based on established principles for D-π-A chromophores. mdpi.com

Stereoelectronic Effects on Molecular Conformation and Stability

Stereoelectronic effects, which involve the interplay of orbital alignment and electronic distribution, are crucial in determining the preferred three-dimensional shape (conformation) and stability of this compound. The molecule's conformation is primarily defined by the torsional angles between the planar indole ring and the two phenyl rings.

The molecule is not expected to be fully planar due to significant steric hindrance between the protons on the phenyl rings and the indole core. The N-phenyl group at position 1 and the phenyl group of the 4-amino moiety will be twisted out of the plane of the indole ring. The exact dihedral angles represent a balance between two opposing forces:

Steric Repulsion: Van der Waals repulsion between ortho-hydrogens on the phenyl rings and adjacent atoms on the indole ring favors a more twisted conformation.

Electronic Conjugation: The overlap of π-orbitals between the rings, which stabilizes the molecule, is maximized in a planar conformation.

The final geometry will be a compromise that minimizes steric strain while retaining a degree of electronic communication between the aromatic systems. Computational studies on similar multi-ring systems often reveal twisted, propeller-like conformations.

Relationship between Molecular Architecture and Predicted Reactivity Profiles

The reactivity of this compound is intrinsically linked to its molecular architecture and the electronic properties of its constituent parts. The indole nucleus is an electron-rich heterocycle, generally prone to electrophilic substitution, with the C3 position being the most common site of attack.

The presence of the 4-amino group dramatically influences this reactivity profile. As a strong activating group, the amino moiety donates electron density into the indole ring system, primarily at the ortho and para positions. This makes the ring highly activated towards electrophilic attack. The most likely positions for electrophilic substitution would be C5 and C7, which are ortho and para to the powerful 4-amino director.

The reactivity can be summarized as follows:

Electrophilic Aromatic Substitution: The molecule is expected to be highly reactive towards electrophiles. The 4-amino group will direct incoming electrophiles predominantly to the C5 and C7 positions of the indole ring. The N-phenyl group is a weaker activator and its influence is likely secondary to the 4-amino group.

Nucleophilicity of the Amine: The secondary amine at the 4-position retains a lone pair of electrons and can act as a nucleophile, reacting with various electrophiles such as alkyl halides or acyl chlorides. researchgate.net The nucleophilicity of this nitrogen is, however, somewhat reduced compared to a simple alkylamine due to the delocalization of the lone pair into the aromatic system.

Oxidation: Aromatic amines and electron-rich indoles are susceptible to oxidation. The extended π-system and multiple amino groups in this compound suggest it could be readily oxidized, potentially leading to the formation of radical cations or polymeric materials. mdpi.com

The twisted conformation of the molecule may also play a role in its reactivity by sterically hindering the approach of bulky reagents to certain sites on the indole core or the attached phenyl rings.

Applications in Advanced Chemical Systems and Materials Science

Development of Organic Functional Materials

The intrinsic electronic and photophysical properties of N,1-Diphenyl-1H-indol-4-amine, stemming from its hybrid indole-diphenylamine structure, make it a versatile building block for a new generation of organic functional materials.

Organic molecules with extensive π-conjugation and donor-acceptor (D-A) frameworks are prime candidates for nonlinear optical (NLO) materials, which are crucial for technologies like optical data storage, frequency conversion, and telecommunications. arxiv.org The indole (B1671886) nucleus is recognized as an effective electron donor in NLO-active molecules. researchgate.netrsc.org The NLO response, particularly the first hyperpolarizability (β), can be significantly enhanced by pairing such a donor with an electron-acceptor group, facilitating intramolecular charge transfer (ICT). researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. arxiv.orgresearchgate.net For indole derivatives, DFT calculations have shown that the computed values for polarizability (α) and first hyperpolarizability (β) can be significantly greater than those of standard inorganic NLO materials like urea, confirming their potential. arxiv.org For instance, a study on Indole-7-carboxyldehyde demonstrated a high β value, suggesting good NLO behavior. arxiv.org The NLO properties of such systems are highly dependent on the nature and position of substituents on the indole ring. researchgate.netrsc.org

In this compound, the indole ring and the diphenylamine (B1679370) group both act as strong electron-donating moieties. While a classic D-A structure is not present, the high electron density and polarizability of the molecule could lead to significant third-order NLO effects. Theoretical modeling using DFT could elucidate the precise NLO characteristics of this compound, calculating its hyperpolarizability and comparing it with known NLO materials. researchgate.netacs.org Such studies would guide the modification of its structure, perhaps by adding electron-withdrawing groups, to optimize it for second-order or third-order NLO applications.

Table 1: Comparison of Calculated First Hyperpolarizability (β) for Urea and an Indole Derivative

| Compound | Calculation Method | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|

| Urea | DFT | 0.66 x 10⁻³⁰ | arxiv.org |

In the field of organic electronics, particularly OLEDs, molecules containing triphenylamine (B166846) and carbazole (B46965) units are widely used as hole-transporting materials (HTMs) due to their excellent electron-donating nature and high hole mobility. acs.org The this compound structure incorporates both a diphenylamine unit, which is a core component of many high-performance HTMs, and an indole moiety, which is also known for its hole-transporting capabilities and use in emitters. acs.org

The diphenylamine group provides a high-lying Highest Occupied Molecular Orbital (HOMO) energy level, which facilitates the injection of holes from the anode (like ITO) and their transport to the emissive layer. acs.orgfrontiersin.org The non-planar, propeller-like structure of triphenylamine derivatives helps to prevent intermolecular π-π stacking, which can lead to better morphological stability and film-forming properties. encyclopedia.pub Indole derivatives, meanwhile, have been explored as emitters and are known to possess good electronic properties. acs.org The combination of these two fragments in a single molecule suggests that this compound could function as an efficient HTM or as a building block for blue emitters, potentially those based on thermally activated delayed fluorescence (TADF). encyclopedia.pubrsc.org

Furthermore, donor-acceptor molecules incorporating diphenylamine or indole units have been successfully used as emitters in OLEDs. encyclopedia.pubresearchgate.net By chemically modifying this compound with an acceptor group, it could be converted into a D-A or D-A-D type emitter. Theoretical calculations using DFT can predict the HOMO and LUMO energy levels, which are crucial for assessing a material's suitability for a specific role within an OLED device structure. frontiersin.orgcolab.ws

Table 2: Properties of Selected Material Types Used in OLEDs

| Material Class | Typical Function | Key Structural Features | Rationale for Performance |

|---|---|---|---|

| Aryl-amine Derivatives | Hole-Transport Layer (HTL) | Triphenylamine, Naphthyl groups | Good hole mobility, suitable HOMO level, high thermal stability. acs.org |

| Indole Derivatives | Emitter, HTL | π-conjugated indole core | Electroluminescent properties, electron-rich nature. acs.org |

The incorporation of functional organic molecules into polymer chains is a powerful strategy for creating materials with tailored optical, electronic, and mechanical properties. This compound possesses reactive sites—specifically the N-H group of the secondary amine and potentially activated C-H bonds on the aromatic rings—that could be used for polymerization.

For example, copolymers based on indole-like (indolo[3,2-b]carbazole) and diphenylamine units have been synthesized for applications in electrochromic devices, where the polymer's color can be changed by applying a voltage. mdpi.com These polymers exhibit reversible redox behavior and stable optical contrast, properties endowed by the electron-rich monomer units. mdpi.com Similarly, poly(diphenylamine) is a known conducting polymer that has been studied for its electrochemical and optical properties. mdpi.com

By designing appropriate polymerization schemes, this compound could serve as a monomer to create novel functional polymers. For instance, oxidative polymerization could link monomers to form a conductive polymer analogous to polyaniline or poly(diphenylamine). Alternatively, it could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and integrated into various polymer backbones as a pendant group. A new diamine monomer containing indole units has been successfully used to prepare a series of soluble polyimides with high glass transition temperatures. researchgate.net This approach would allow for the integration of the desirable electronic and photophysical properties of the diphenyl-indole-amine moiety into robust, processable polymeric systems with tunable characteristics for applications in sensors, flexible electronics, or smart coatings.

Ligand Design in Catalysis

The development of efficient ligands is central to advancing transition-metal catalysis, particularly for cross-coupling reactions that form C-C, C-N, and C-O bonds. While phosphine-based ligands are common, there is growing interest in using N-donor ligands, such as amines, as they are often cheaper and highly effective. researchgate.net Amines have been successfully employed as ancillary ligands in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net

This compound possesses two potential coordination sites: the secondary amine nitrogen and the indole nitrogen. This bidentate potential, combined with the steric bulk of the phenyl groups, makes it an interesting candidate for a novel ligand. Bulky ligands are known to promote the formation of coordinatively unsaturated, highly reactive L1Pd(0) catalytic species, which can enhance the rates of oxidative addition and reductive elimination in catalytic cycles. nih.govsigmaaldrich.com

The structure is particularly relevant to the Buchwald-Hartwig amination, a cornerstone of C-N bond formation, where bulky electron-rich ligands are essential for achieving high efficiency with a broad range of substrates. nih.govuni-rostock.de The unique electronic environment and steric hindrance provided by a ligand like this compound could offer unique reactivity or selectivity in such transformations. Its performance could be readily screened in various cross-coupling reactions using modern palladium precatalysts that allow for the in-situ formation of the active catalyst with the desired ligand. nih.gov

Chemoinformatics and Molecular Design Methodologies

Chemoinformatics and computational chemistry are indispensable tools for accelerating the discovery and optimization of functional molecules. nih.gov Methodologies like DFT and time-dependent DFT (TD-DFT) allow for the in silico prediction of key molecular properties, guiding rational design before undertaking complex synthesis. researchgate.netacs.org

For a molecule like this compound, these computational approaches can provide deep insights into its potential applications.

Electronic Properties: DFT calculations can determine the HOMO and LUMO energy levels and the energy gap (Egap). ias.ac.inacs.org This information is critical for predicting its suitability as a material for OLEDs or organic solar cells. ias.ac.in

NLO Properties: The first hyperpolarizability (β) can be calculated to screen the molecule for its potential as an NLO material. acs.orgacs.org

Reactivity and Stability: Molecular Electrostatic Potential (MEP) maps can identify the most electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netacs.org This is valuable for designing synthetic modifications or understanding its interactions as a ligand.

QSAR and Molecular Descriptors: By calculating a wide range of molecular descriptors (e.g., globularity, number of rotatable bonds, electronic properties), chemoinformatic models can be built to correlate the structure of this compound and its derivatives with potential activity or performance in a given application. nih.govorientjchem.org This approach enables the systematic and rational design of new molecules with enhanced properties. orientjchem.org

For example, a computational study on novel hydrazone derivatives used DFT to calculate their energy gaps and NLO responses, revealing them to be superior to standard compounds and thus promising for optoelectronic technology. acs.org A similar workflow applied to this compound would provide a robust theoretical foundation for its exploration in the various applications outlined above.

Future Research Directions for N,1 Diphenyl 1h Indol 4 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

Advancing the synthesis of N,1-Diphenyl-1H-indol-4-amine and its derivatives necessitates a shift towards more sustainable and efficient chemical manufacturing. Future research should prioritize the development of green synthetic protocols that are both environmentally responsible and economically viable.

Key areas for investigation include:

C-H Functionalization: Transition-metal-catalyzed C-H activation has become a powerful strategy for the synthesis of complex indole (B1671886) structures. indianchemicalsociety.comresearchgate.netsioc-journal.cn These methods allow for the direct formation of C-C and C-N bonds on the indole nucleus, often with high regioselectivity, reducing the need for pre-functionalized starting materials and thereby minimizing waste. indianchemicalsociety.comacs.org Ruthenium, rhodium, and palladium catalysts have shown particular promise in this area. researchgate.netmdpi.com

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. nih.gov Photoredox catalysis can facilitate a range of transformations, including C-N bond formation, and has been successfully applied to the synthesis of nitrogen heterocycles. nih.govprinceton.edursc.org This approach could be adapted for the efficient construction of the this compound scaffold. nih.gov

One-Pot and Cascade Reactions: Combining multiple reaction steps into a single operationally simple sequence can significantly improve efficiency and reduce waste. rsc.orgresearchgate.net Researchers have developed one-pot methods for the synthesis of N-arylindoles that combine steps like Fischer indolisation with subsequent N-arylation. rsc.orgresearchgate.net Similar cascade strategies, potentially involving ruthenium-catalyzed carbene N-H insertion followed by cyclization and aromatization, could provide a direct route to N-arylindoles. nih.govacs.org

Sustainable Solvents and Catalysts: Future synthetic efforts should focus on employing environmentally benign solvents, such as ethanol (B145695), and inexpensive, readily available catalysts like copper(I) oxide. rsc.orgresearchgate.net Microwave-assisted synthesis can also contribute to sustainability by reducing reaction times and energy consumption. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy for Excited State Dynamics)

A comprehensive understanding of the photophysical behavior of this compound is crucial for its application in optoelectronic devices. Advanced spectroscopic techniques are essential to unravel the complex excited-state dynamics of this donor-acceptor type molecule.

Future research should leverage:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption (fs-TA) and time-resolved fluorescence spectroscopy can track the evolution of excited states on extremely short timescales. dicp.ac.cnnih.govacs.orgacs.org These methods are critical for understanding processes such as intramolecular charge transfer (ICT), conformational changes, and intersystem crossing (ISC), which dictate the efficiency of light emission and charge generation. nih.govacs.orgnih.govscispace.com For indole derivatives, the interplay between the locally excited (LE) and charge-transfer (CT) states is a key area of investigation. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT): Computational methods are invaluable for interpreting experimental spectra and predicting photophysical properties. nih.govacs.org TD-DFT calculations can determine vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or ICT). rsc.orgresearchgate.net This allows for a correlation between molecular structure and observed optical properties like absorption and emission wavelengths. nih.govrsc.orgresearchgate.net

Solvatochromism Studies: The sensitivity of the fluorescence of indole derivatives to the polarity of their environment is a well-known phenomenon. nih.goviisertirupati.ac.in Systematic studies of the solvatochromic behavior of this compound can provide insights into the change in dipole moment upon excitation, further characterizing the ICT nature of its excited states. nih.gov

Predictive Modeling and High-Throughput Virtual Screening for Property Optimization

Computational modeling and virtual screening are powerful tools for accelerating the discovery of new materials with tailored properties, bypassing the time-consuming process of trial-and-error synthesis and characterization.

Future efforts in this area should include:

High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid computational assessment of large libraries of virtual compounds to identify promising candidates for specific applications, such as hole transport materials (HTMs) in solar cells or emitters in OLEDs. frontiersin.orgrsc.org This approach combines cheminformatics, quantum chemical calculations, and data science to filter for molecules with desired properties. frontiersin.orgrsc.orgoaepublish.com

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to predict key electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, ionization potentials, electron affinities, and reorganization energies. frontiersin.orgresearchgate.net These parameters are critical for designing efficient charge-transporting and light-emitting materials. acs.org

Machine Learning (ML): ML algorithms can be trained on data from HTVS to create predictive models for material properties. oaepublish.com These models can then be used to screen even larger virtual libraries at a fraction of the computational cost, further accelerating the design and discovery of new functional molecules. oaepublish.com

Structure-Property Relationship (QSPR) Modeling: By establishing quantitative relationships between molecular structure and observed properties, QSPR models can guide the rational design of new derivatives of this compound with optimized performance for specific applications. researchgate.net

Expansion into Novel Material Science Applications and Engineering

The inherent electronic properties of the this compound scaffold make it a promising candidate for a wide range of applications in materials science and organic electronics. numberanalytics.comontosight.aichim.it

Future research should explore its potential as:

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs): Indole-based structures are being actively investigated as HTMs in PSCs, aiming to replace the current standard, spiro-OMeTAD. oaepublish.comrsc.orgrsc.orgnih.gov The design of new indole derivatives focuses on optimizing HOMO energy levels for efficient hole extraction from the perovskite layer and achieving high hole mobility. rsc.orgarxiv.orgbohrium.com

Components in Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of indole derivatives make them suitable for use as emitters or hosts in the emissive layer of OLEDs. ontosight.ai Triphenylamine- and acridine-based fragments, similar to the diphenylamine (B1679370) moiety in the target compound, are known to be good candidates for hole-transport layers in OLEDs. acs.org

Organic Field-Effect Transistors (OFETs): The ability to transport charge carriers is a fundamental requirement for the active layer in OFETs. The π-conjugated system of this compound suggests it could function as a p-type semiconductor in such devices.

Non-linear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer characteristics often exhibit large NLO responses. The donor-π-acceptor nature of this compound makes it a candidate for investigation in NLO applications. acs.orgarxiv.org

Fluorescent Sensors: The indole scaffold is sensitive to its local environment, and changes in its fluorescence can be used to detect the presence of specific analytes. This property could be exploited to develop novel chemical sensors. iisertirupati.ac.in

Interdisciplinary Research with Related Heterocyclic Systems for Fundamental Understanding

A deeper understanding of the structure-property relationships governing the behavior of this compound can be achieved through comparative studies with structurally related heterocyclic systems.

Key comparative studies should involve: